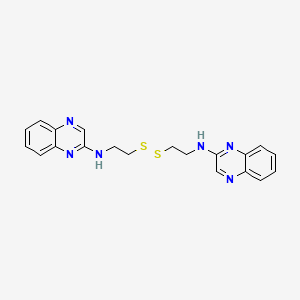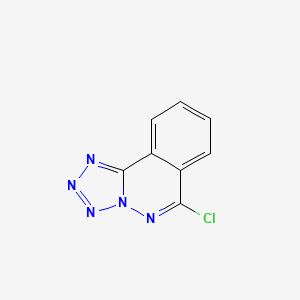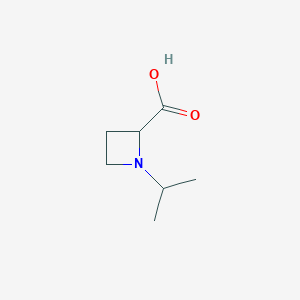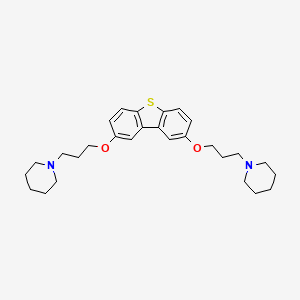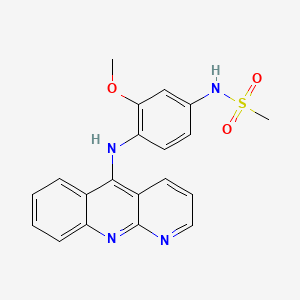
Methanesulfonanilide, 4'-((benzo(b)1,8-naphthyridin-5-yl)amino)-3'-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- is a complex organic compound with a unique structure that combines a methanesulfonanilide moiety with a benzo(b)1,8-naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo(b)1,8-naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the methanesulfonanilide moiety: This step involves the reaction of the benzo(b)1,8-naphthyridine intermediate with a methanesulfonanilide derivative under suitable conditions, such as the presence of a base and a suitable solvent.
Introduction of the 3’-methoxy group: This can be accomplished through a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific enzymes or receptors: Inhibiting their activity and thereby modulating biological processes.
Interfering with cellular signaling pathways: Affecting the expression of genes and proteins involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonanilide derivatives: Compounds with similar methanesulfonanilide moieties but different substituents.
Benzo(b)1,8-naphthyridine derivatives: Compounds with the same core structure but different functional groups.
Uniqueness
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
64895-37-0 |
|---|---|
Fórmula molecular |
C20H18N4O3S |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-[4-(benzo[b][1,8]naphthyridin-5-ylamino)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-18-12-13(24-28(2,25)26)9-10-17(18)22-19-14-6-3-4-8-16(14)23-20-15(19)7-5-11-21-20/h3-12,24H,1-2H3,(H,21,22,23) |
Clave InChI |
ZBTMMMPMDJLYNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=NC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


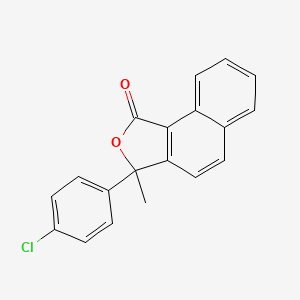
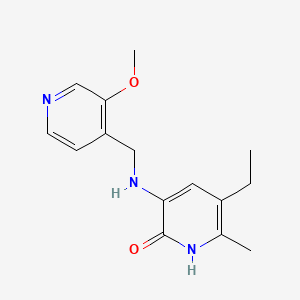
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)
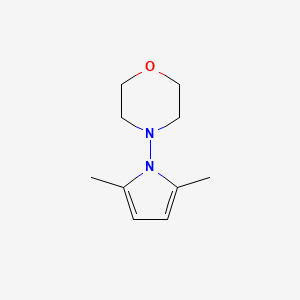
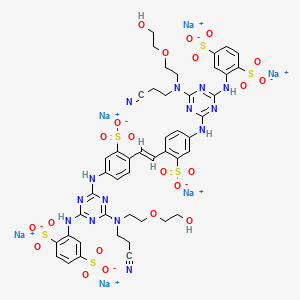

![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)

